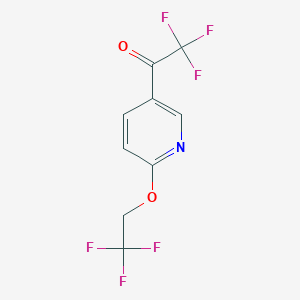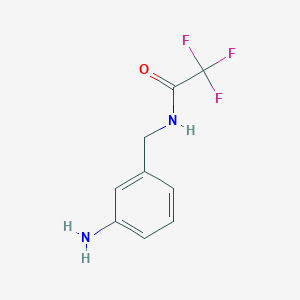
tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C10H19NO2S. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a methylthiomethyl substituent. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylthiomethyl reagents. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex azetidine derivatives. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a model compound for investigating the interactions of azetidine-containing molecules with enzymes and receptors .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The methylthiomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- Methyl 1-Boc-azetidine-3-carboxylate
Comparison: tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H19NO2S |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
tert-butyl 3-(methylsulfanylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-8(6-11)7-14-4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
YDIKMTZPNAYJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8504683.png)
![[(9,10-Methanoanthracen-9(10H)-yl)methyl]propanedioic acid](/img/structure/B8504691.png)

![7-bromo-4-(pyrimidin-2-ylmethyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8504709.png)


![2,2-Dichloro-1-(1-thia-4-azaspiro[4.4]nonan-4-yl)ethan-1-one](/img/structure/B8504723.png)


![3-Bromobenzo[b]thiophene-6-carbonitrile](/img/structure/B8504739.png)



